Fenoterol Impurity A

Übersicht

Beschreibung

An impurity of Fenoterol. Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs. It is classed as sympathomimetic β2 agonist and asthma medication.

Biologische Aktivität

Fenoterol Impurity A, also known as Fenoterol Degradation Impurity A, is a by-product formed during the degradation of Fenoterol, a well-known β2-adrenergic receptor agonist used primarily in the treatment of asthma and other respiratory conditions. Understanding the biological activity of this impurity is crucial for pharmaceutical quality control and safety assessments.

Chemical Structure and Characteristics :

- Molecular Formula : C17H22BrN2O3

- Molecular Weight : Approximately 315.37 g/mol

- Hygroscopicity : This compound is hygroscopic, indicating it absorbs moisture from the environment, which can affect its stability and storage conditions.

Mechanism of Action :

this compound primarily targets the β2-adrenergic receptors. Upon binding to these receptors, it initiates a series of intracellular events:

- Activation of Adenylate Cyclase : This leads to increased levels of cyclic adenosine monophosphate (cAMP).

- Bronchodilation : Elevated cAMP levels result in relaxation of bronchial smooth muscle, thus facilitating easier breathing.

- Inhibition of Mediators : It inhibits the release of mediators from mast cells, which are involved in allergic responses.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been studied primarily in the context of its effects on β2-adrenergic receptors. Although it is not used therapeutically, its activity can provide insights into the stability and quality control of Fenoterol formulations.

Pharmacokinetics :

- Absorption : Rapidly absorbed following oral ingestion or inhalation.

- Elimination : The specific elimination pathways for this impurity are not extensively documented but are likely similar to those for Fenoterol itself.

Stability Studies

Research has indicated that this compound can form through various degradation pathways such as hydrolysis and oxidation, especially under conditions involving elevated temperatures and moisture. These studies emphasize the importance of controlling storage conditions to minimize impurity formation.

Toxicity Assessments

Preliminary studies have aimed to assess the potential toxicity of this compound. These studies often involve in vitro tests on cell lines or in vivo assessments in animal models to evaluate cytotoxic effects and overall safety profiles.

Comparative Analysis with Other Compounds

To understand its role better, a comparative analysis with other β2-adrenergic agonists is useful:

| Compound Name | Molecular Weight | Key Characteristics |

|---|---|---|

| Fenoterol | 313.4 g/mol | Full β2 agonist; used for asthma treatment |

| Salbutamol | 240.3 g/mol | Another β2 agonist; therapeutic use in asthma |

| Terbutaline | 226.3 g/mol | Bronchodilator; similar action as Fenoterol |

| Formoterol | 344.4 g/mol | Long-acting β2 agonist; used for COPD management |

This compound stands out as a degradation product rather than a therapeutic agent, highlighting the necessity for stringent quality control measures in pharmaceutical manufacturing.

Eigenschaften

IUPAC Name |

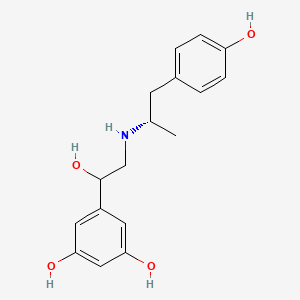

5-[1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLYOANBFKQKPT-PIJUOJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.